molecular formula C14H22N2O2 B189093 2,6-ditert-butyl-4-nitroaniline CAS No. 5180-59-6

2,6-ditert-butyl-4-nitroaniline

Cat. No.: B189093
CAS No.: 5180-59-6
M. Wt: 250.34 g/mol
InChI Key: FHEAFSAWXGUQGP-UHFFFAOYSA-N
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Description

2,6-ditert-butyl-4-nitroaniline is an organic compound characterized by the presence of two tert-butyl groups and a nitro group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butyl-4-nitroaniline typically involves the nitration of 2,6-Bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the para position relative to the amino group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,6-ditert-butyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2,6-Bis(1,1-dimethylethyl)-4-aminobenzenamine.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2,6-ditert-butyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-ditert-butyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butylphenol
  • 2,6-Di-tert-butyl-4-methylphenol
  • 2,4-Di-tert-butylphenol

Uniqueness

2,6-ditert-butyl-4-nitroaniline is unique due to the presence of both tert-butyl groups and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. The nitro group enhances its reactivity, while the tert-butyl groups provide stability and steric effects.

Properties

IUPAC Name

2,6-ditert-butyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEAFSAWXGUQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199743
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-59-6
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005180596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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